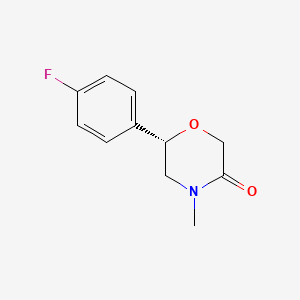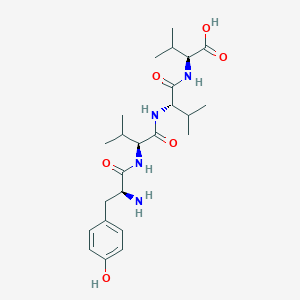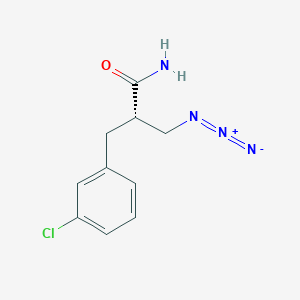
(S)-3-Azido-2-(3-chlorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Azido-2-(3-chlorobenzyl)propanamide is an organic compound that features an azido group, a chlorobenzyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Azido-2-(3-chlorobenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 3-chlorobenzyl chloride.
Azidation: The 3-chlorobenzyl chloride is then reacted with sodium azide to introduce the azido group, forming 3-azido-3-chlorobenzyl chloride.
Amidation: The final step involves the reaction of 3-azido-3-chlorobenzyl chloride with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Azido-2-(3-chlorobenzyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position.
Common Reagents and Conditions
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of (S)-3-Amino-2-(3-chlorobenzyl)propanamide.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
(S)-3-Azido-2-(3-chlorobenzyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-3-Azido-2-(3-chlorobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Azido-2-(4-chlorobenzyl)propanamide: Similar structure but with a different position of the chlorine atom.
(S)-3-Azido-2-(3-fluorobenzyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.
(S)-3-Azido-2-(3-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(S)-3-Azido-2-(3-chlorobenzyl)propanamide is unique due to the specific positioning of the azido and chlorobenzyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
(2S)-2-(azidomethyl)-3-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C10H11ClN4O/c11-9-3-1-2-7(5-9)4-8(10(12)16)6-14-15-13/h1-3,5,8H,4,6H2,(H2,12,16)/t8-/m0/s1 |
InChI Key |
ZHGWAGGISPKMJN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CN=[N+]=[N-])C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN=[N+]=[N-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


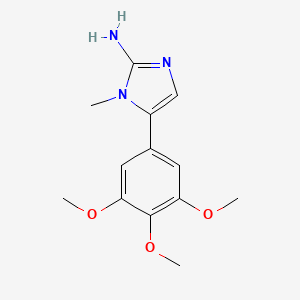
![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
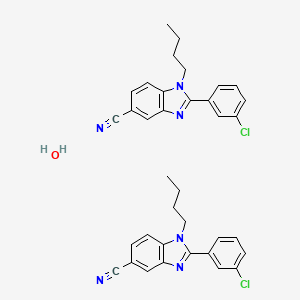
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)
methanone](/img/structure/B12614085.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)
![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
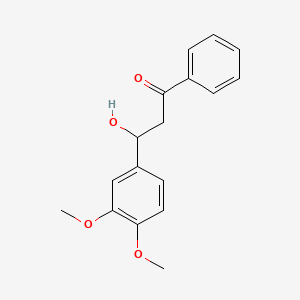
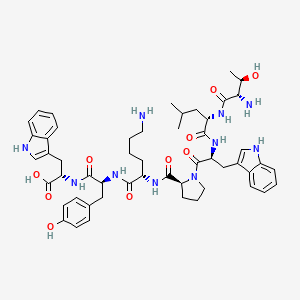
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)
